1'-(4-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(4-(Trifluoromethyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a spirochroman-piperidin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(4-(Trifluoromethyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 4-(trifluoromethyl)benzoyl chloride with a suitable chroman derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1’-(4-(Trifluoromethyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts like palladium or copper complexes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like phenylboronic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1’-(4-(Trifluoromethyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the production of advanced materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 1’-(4-(Trifluoromethyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The spirochroman-piperidin structure may contribute to its binding affinity and selectivity towards certain receptors or enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoyl chloride: A precursor in the synthesis of the target compound, known for its reactivity and use in various chemical transformations.
Spiro[chroman-2,4’-piperidin]-4-one: A structurally related compound without the trifluoromethyl group, used in similar applications but with different properties.
Trifluoromethylbenzene: A simpler compound containing the trifluoromethyl group, often used as a starting material in organic synthesis.
Uniqueness
1’-(4-(Trifluoromethyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one stands out due to its combination of the trifluoromethyl group and spirochroman-piperidin structure, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1'-[4-(trifluoromethyl)benzoyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO3/c22-21(23,24)15-7-5-14(6-8-15)19(27)25-11-9-20(10-12-25)13-17(26)16-3-1-2-4-18(16)28-20/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTPPDJHWXAYRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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